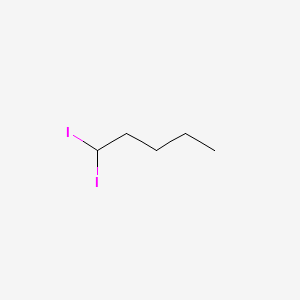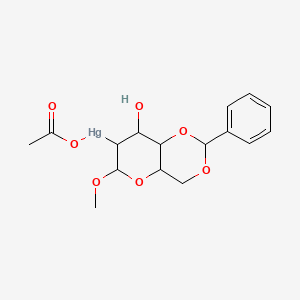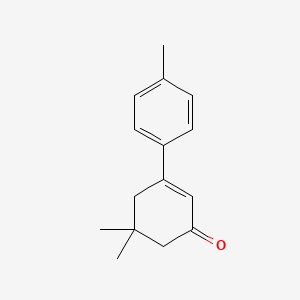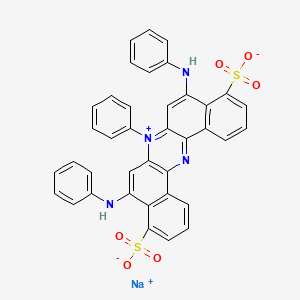![molecular formula C7H8O2 B14477570 7-Oxabicyclo[4.2.0]oct-2-en-8-one CAS No. 65656-92-0](/img/structure/B14477570.png)
7-Oxabicyclo[4.2.0]oct-2-en-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxabicyclo[420]oct-2-en-8-one is a bicyclic organic compound characterized by a unique structure that includes an oxygen atom within the ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[4.2.0]oct-2-en-8-one typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. For instance, the reaction of furans with olefinic or acetylenic dienophiles can yield the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, are applicable. The use of rhodium complexes as catalysts has been reported to facilitate the synthesis of related bicyclic compounds .
Analyse Chemischer Reaktionen
Types of Reactions
7-Oxabicyclo[4.2.0]oct-2-en-8-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of more saturated bicyclic systems.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
7-Oxabicyclo[4.2.0]oct-2-en-8-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research into its medicinal properties focuses on its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 7-Oxabicyclo[4.2.0]oct-2-en-8-one exerts its effects involves interactions with specific molecular targets. For instance, its derivatives have been shown to inhibit β-tubulin, a protein involved in cell division, which explains their potential anticancer activity . The pathways involved often include binding to active sites on target proteins, leading to inhibition or activation of biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Oxabicyclo[4.2.1]nona-2,4-dien-8-one: This compound shares a similar bicyclic structure but with different ring sizes and functional groups.
8-Oxabicyclo[3.2.1]octane:
Uniqueness
7-Oxabicyclo[4.2.0]oct-2-en-8-one is unique due to its specific ring structure and the presence of an oxygen atom within the ring. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
65656-92-0 |
|---|---|
Molekularformel |
C7H8O2 |
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
7-oxabicyclo[4.2.0]oct-2-en-8-one |
InChI |
InChI=1S/C7H8O2/c8-7-5-3-1-2-4-6(5)9-7/h1,3,5-6H,2,4H2 |
InChI-Schlüssel |
QWNNORORNKLPEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C=C1)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477507.png)

![1,4-Dioxaspiro[4.5]dec-7-ene, 7,9,9-trimethyl-](/img/structure/B14477520.png)

![9,10-Anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]-](/img/structure/B14477530.png)
![[Bis(4-aminophenyl)methyl]phosphanone](/img/structure/B14477533.png)





![2-(4-methylphenyl)-3H-chromeno[3,4-c]pyridine-4,5-dione](/img/structure/B14477558.png)

